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Introduction
Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent developed for the

treatment of infections caused by anaerobic bacteria.[1][2] As a derivative of ornidazole, it

exhibits enhanced pharmacokinetic properties and a more favorable safety profile compared to

its predecessors, such as metronidazole.[3] Developed by Jiangsu Hansoh Pharmaceutical

Group Co., Ltd., Morinidazole was first approved in China in 2014 and represents a significant

advancement in the therapeutic arsenal against anaerobic infections, including pelvic

inflammatory disease and appendicitis.[2][4] This technical guide provides a comprehensive

overview of the discovery, synthesis, mechanism of action, and biological evaluation of

Morinidazole.

Discovery and Development
The development of Morinidazole by Hansoh Pharmaceutical was a strategic effort to improve

upon the existing nitroimidazole class of antibiotics. The goal was to create a compound with a

broader spectrum of activity, better pharmacokinetic characteristics, and reduced toxicity.[3]

Morinidazole, also known as (R,S)-1-(3-(4-morpholinyl)-2-hydroxypropyl)-2-methyl-5-nitro-1H-

imidazole, emerged as a promising candidate.

The timeline of its development highlights a focused approach to bringing this innovative drug

to market:
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Preclinical Development: Extensive in vitro and in vivo studies were conducted to

characterize the antimicrobial activity, pharmacokinetic profile, and safety of Morinidazole.

Clinical Trials: A series of clinical trials (Phase I, II, and III) were initiated to evaluate the

safety, efficacy, and pharmacokinetics in healthy volunteers and patients.

Market Approval: In 2014, Morinidazole and Sodium Chloride Injection received marketing

approval from the China Food and Drug Administration (CFDA).[4]

Post-marketing Studies: Phase IV trials and further research continue to explore its clinical

applications and long-term safety.

The discovery and development process can be visualized as a structured workflow:
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Discovery and Development Workflow of Morinidazole
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Synthesis Process
The synthesis of Morinidazole is achieved through a multi-step process, with the key step

involving the ring-opening of an epoxide precursor by morpholine.

Starting Material: The synthesis commences with 1-(2,3-epoxypropyl)-2-methyl-5-

nitroimidazole.

Synthetic Scheme:

1-(2,3-epoxypropyl)-
2-methyl-5-nitroimidazole

Ring-Opening Reaction

Morpholine

Morinidazole

Click to download full resolution via product page

Key Synthetic Step of Morinidazole

Experimental Protocol for Synthesis
While a detailed, peer-reviewed experimental protocol for the synthesis of Morinidazole is not

readily available in the public domain, a patented method outlines the following key steps:

Step 1: Ring-Opening Reaction

Reactants: 1-(2,3-epoxypropyl)-2-methyl-5-nitroimidazole and morpholine.

Solvent: An organic solvent is used to dissolve the starting epoxide.

Catalyst: A halide catalyst (e.g., sodium chloride, potassium bromide) is added.

Procedure: The reaction mixture is heated, typically in the range of 50-95°C. Upon

completion of the reaction, the mixture is cooled to induce crystallization. The crude product

is then collected by filtration.

Step 2: Salt Formation and Decolorization
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Procedure: The crude Morinidazole from the previous step is dissolved in an aqueous

solution of an inorganic acid (e.g., hydrochloric acid) to form a salt. Activated carbon is then

added to decolorize the solution, followed by filtration.

Step 3: Free Base Liberation and Recrystallization

Procedure: The pH of the filtrate is adjusted to a weakly alkaline state using a mineral alkali,

causing the free base of Morinidazole to precipitate. The solid is collected by filtration and

then purified by recrystallization to yield high-purity Morinidazole.

Note: This is a generalized protocol based on patent literature. For research and development

purposes, optimization of reaction conditions, including stoichiometry, temperature, reaction

time, and purification methods, is essential.

Mechanism of Action
Morinidazole, like other 5-nitroimidazole antibiotics, functions as a prodrug that is selectively

activated within anaerobic microorganisms.[3]

Activation and Cytotoxicity Pathway:

Cellular Uptake: Morinidazole, being a small and relatively lipophilic molecule, passively

diffuses into the bacterial cell.

Reductive Activation: Inside the anaerobic bacterium, the nitro group of Morinidazole is

reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction

is catalyzed by enzymes like pyruvate-ferredoxin oxidoreductase (PFOR), which are unique

to anaerobic metabolism. This process is crucial as it does not efficiently occur in aerobic

human cells, leading to the selective toxicity of the drug.

Formation of Reactive Intermediates: The reduction of the nitro group generates highly

reactive nitroso radicals and other cytotoxic intermediates.

DNA Damage: These reactive intermediates interact with microbial DNA, causing strand

breakage and destabilization of the DNA helix.
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Inhibition of Nucleic Acid Synthesis and Cell Death: The extensive DNA damage inhibits

nucleic acid synthesis, ultimately leading to bacterial cell death.

Anaerobic Bacterium

Morinidazole (Prodrug)
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Passive Diffusion

Reductive Activation
(Nitroreductases, e.g., PFOR)
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Mechanism of Action of Morinidazole

Biological Evaluation: In Vitro Activity
The in vitro antibacterial activity of Morinidazole has been evaluated against a range of

anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to

quantify this activity.

Experimental Protocol for MIC Determination (Broth
Microdilution Method)
The broth microdilution method is a standard procedure for determining the MIC of an

antimicrobial agent against anaerobic bacteria.

Media Preparation: An appropriate broth medium for anaerobic bacteria, such as Brucella

broth supplemented with hemin and vitamin K1, is prepared.

Antimicrobial Agent Dilution: A serial two-fold dilution of Morinidazole is prepared in the

broth medium in a 96-well microtiter plate.

Inoculum Preparation: A standardized inoculum of the test anaerobic bacterium (e.g., to a 0.5

McFarland standard) is prepared from a fresh culture.

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

Control wells (growth control without the drug and sterility control without bacteria) are

included.

Anaerobic Incubation: The microtiter plate is incubated under anaerobic conditions (e.g., in

an anaerobic chamber or GasPak jar) at 35-37°C for 48 hours.

MIC Determination: The MIC is determined as the lowest concentration of Morinidazole that

completely inhibits the visible growth of the bacterium.

Antimicrobial Spectrum and Potency
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The following table summarizes the MIC values for Morinidazole against various clinically

important anaerobic bacteria.

Bacterium MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)

Bacteroides fragilis 0.5 1 0.125 - 2

Bacteroides

thetaiotaomicron
1 2 0.25 - 4

Prevotella spp. 0.25 0.5 ≤0.06 - 1

Fusobacterium spp. 0.125 0.25 ≤0.06 - 0.5

Peptostreptococcus

spp.
0.5 1 0.125 - 2

Clostridium

perfringens
0.25 0.5 0.125 - 1

Note: MIC values can vary depending on the testing methodology and the specific strains

tested.

Pharmacokinetics
Morinidazole exhibits favorable pharmacokinetic properties, including good oral absorption,

extensive tissue distribution, and a longer half-life compared to older nitroimidazoles.

Pharmacokinetic Parameters in Healthy Chinese
Volunteers
The following table summarizes the key pharmacokinetic parameters of Morinidazole after a

single intravenous infusion in healthy Chinese volunteers.
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Parameter Value (Mean ± SD)

Cmax (mg/L) 13.0 ± 2.5

Tmax (h) 1.0 (median)

AUC0-t (mg·h/L) 89.6 ± 15.2

AUC0-∞ (mg·h/L) 93.4 ± 16.8

t1/2 (h) 10.5 ± 1.7

CL (L/h) 5.4 ± 0.9

Vd (L) 78.9 ± 14.3

Data are for a 500 mg single intravenous dose.

Conclusion
Morinidazole represents a valuable addition to the armamentarium against anaerobic bacterial

infections. Its discovery and development by Hansoh Pharmaceutical underscore the potential

for innovation within established antibiotic classes. The synthesis process, while based on

known chemical reactions, has been optimized for high purity and yield. Its mechanism of

action, rooted in the selective reductive activation within anaerobic bacteria, provides a strong

rationale for its targeted efficacy. The favorable pharmacokinetic profile and potent in vitro

activity against a broad range of anaerobic pathogens have established Morinidazole as an

important therapeutic option in clinical practice. Further research and clinical experience will

continue to define its role in the management of anaerobic infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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